(5As,8aS)-3,4,5,5a,6,7,8,8a-octahydro-2H-cyclopenta[b][1,4]oxazepine
Description
(5As,8aS)-3,4,5,5a,6,7,8,8a-octahydro-2H-cyclopenta[b][1,4]oxazepine is a bicyclic heterocyclic compound featuring a seven-membered oxazepine ring fused to a cyclopentane moiety. The oxazepine ring contains one oxygen and one nitrogen atom, distinguishing it from oxygen-only seven-membered analogues. Its stereochemistry (5As,8aS) is critical for conformational stability and biological interactions.
Properties
IUPAC Name |
(5aS,8aS)-3,4,5,5a,6,7,8,8a-octahydro-2H-cyclopenta[b][1,4]oxazepine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-3-7-8(4-1)10-6-2-5-9-7/h7-9H,1-6H2/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJUVEHYGBGSLY-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)OCCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@H](C1)OCCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as 1,4-benzoxazepines derivatives, have been found to exhibit antioxidant, antibacterial, cytotoxic, and anti-cholinesterase activities.
Mode of Action
It’s worth noting that similar 1,4-benzoxazepines derivatives have been found to interact with various targets, leading to a range of biological activities.
Biochemical Pathways
Similar compounds have been found to inhibit the production of reactive oxygen species (ros), which are associated with microbial pathogenesis, cancer progression, and neurological diseases.
Pharmacokinetics
The compound’s molecular weight is 306452, which could potentially influence its bioavailability.
Biological Activity
(5As,8aS)-3,4,5,5a,6,7,8,8a-octahydro-2H-cyclopenta[b][1,4]oxazepine is a bicyclic compound that belongs to the class of oxazepines. This compound has garnered interest due to its potential biological activities and applications in pharmacology. The following sections will detail its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include cyclization reactions involving appropriate precursors such as amines and aldehydes under controlled conditions to ensure stereochemical integrity.
Central Nervous System (CNS) Effects
Research indicates that compounds structurally related to this compound exhibit significant CNS depressant activity. For instance:
- CNS Depressant Action : A study demonstrated that related octahydropyrido compounds reduced locomotor activity in mice significantly compared to controls. This suggests potential applications in treating anxiety or sleep disorders .
Antiviral Properties
Some derivatives of oxazepines have shown promising antiviral activity:
- HIV Integrase Inhibition : Certain structural analogs have been reported to inhibit HIV integrase activity effectively. This suggests a potential pathway for developing antiviral therapies targeting HIV .
Anticancer Activity
Initial investigations into the anticancer properties of oxazepine derivatives have yielded mixed results:
- In Vitro Studies : Compounds similar to this compound were tested against various cancer cell lines. However, many showed limited efficacy with IC50 values above 20 µg/mL for some derivatives .
Case Studies
Research Findings
- CNS Activity : The octahydropyrido framework appears to be a promising scaffold for developing CNS-active agents due to its observed depressant effects.
- Antiviral Potential : The ability of certain derivatives to inhibit HIV integrase opens avenues for further exploration in antiviral drug development.
- Anticancer Efficacy : While some structural analogs show promise against specific cancer cells, further modifications may be necessary to enhance their effectiveness.
Comparison with Similar Compounds
Type C Prostacyclin Analogues (Oxepine Derivatives)
- Core Structure : 3,4,5,5a,6,7,8,8a-octahydro-2H-cyclopenta[b]oxepine (oxygen-only seven-membered ring) .
- Key Differences :
- Heteroatoms : Lacks the nitrogen atom present in the oxazepine ring of the target compound.
- Substitution Patterns : Carboxylic acid chains at the 3- and 2-positions enhance prostacyclin receptor affinity, with EC50 values reported for biological activity (e.g., vasodilation) .
- Synthesis : Diastereomerically pure acids (e.g., 10a–12a) are obtained via saponification, contrasting with the regioselective protection strategies used for oxazepine-related syntheses .
Artesunate (Benzodioxepin Derivative)
- Core Structure: Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin (ten-membered ring with two oxygen atoms) .
- Key Differences :
- Ring Size and Heteroatoms : Larger benzodioxepin ring with two oxygen atoms, enabling antimalarial activity via radical-mediated parasite death.
- Therapeutic Use : Clinically employed for severe malaria, unlike the prostacyclin-targeting oxepine/oxazepine derivatives .
- Synthesis Complexity : Derived from artemisinin, requiring enzymatic and chemical steps for stereochemical control, unlike the modular approaches for smaller bicyclic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
